(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate
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Overview
Description
(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropane ring fused to a benzoxaborinine moiety, along with functional groups such as acetoxy, hydroxy, and fluoro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can be achieved through a multi-step process involving the following key steps:
- Formation of the cyclopropane ring via cyclopropanation reactions.
- Introduction of the benzoxaborinine moiety through a series of condensation and cyclization reactions.
- Functionalization of the molecule with acetoxy, hydroxy, and fluoro groups using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization and purification techniques such as crystallization, distillation, and chromatography are essential for obtaining the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can undergo various chemical reactions, including:
- Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
- Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
- Substitution: Nucleophilic substitution reactions involving the fluoro group.
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while nucleophilic substitution of the fluoro group may result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups could be explored for their pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: In industry, this compound could be used in the development of new materials, catalysts, or chemical processes. Its unique properties may make it suitable for various industrial applications, including the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate involves its interactions with specific molecular targets and pathways. These may include:
- Binding to enzymes or receptors, leading to inhibition or activation of their functions.
- Modulation of signaling pathways involved in cellular processes such as inflammation, cell proliferation, or apoptosis.
- Interaction with nucleic acids, proteins, or other biomolecules, resulting in changes in their structure or function.
Comparison with Similar Compounds
Similar Compounds:
- (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-chloro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate
- (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-bromo-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate
Uniqueness: (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its chloro or bromo analogs.
Properties
Molecular Formula |
C15H14BFO8 |
---|---|
Molecular Weight |
352.08 g/mol |
IUPAC Name |
(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate |
InChI |
InChI=1S/C15H14BFO8/c1-7(18)22-5-12(19)23-6-24-15(20)13-11(17)3-2-8-9-4-10(9)16(21)25-14(8)13/h2-3,9-10,21H,4-6H2,1H3/t9-,10-/m1/s1 |
InChI Key |
BNKVESXCXHBDPH-NXEZZACHSA-N |
Isomeric SMILES |
B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O |
Canonical SMILES |
B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O |
Origin of Product |
United States |
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